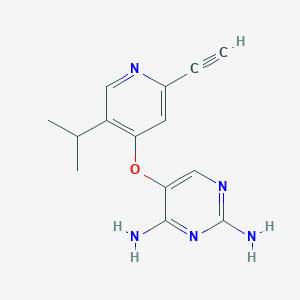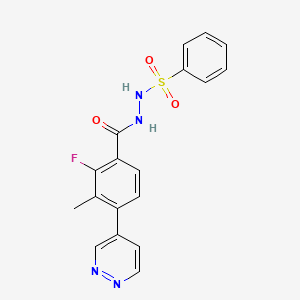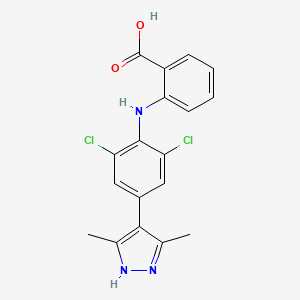
NAMPT inhibitor-linker 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAMPT inhibitor-linker 1 is a compound designed for use in antibody-drug conjugates (ADCs). It consists of an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) as the payload and a linker that connects this inhibitor to an antibody. NAMPT is a rate-limiting enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and energy production. Overexpression of NAMPT has been observed in various cancers, making it a target for cancer therapy .
Vorbereitungsmethoden
The synthesis of NAMPT inhibitor-linker 1 involves several steps, including the preparation of the NAMPT inhibitor and the linker, followed by their conjugation. The synthetic routes and reaction conditions for the preparation of NAMPT inhibitors typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
NAMPT inhibitor-linker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
NAMPT inhibitor-linker 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used as a payload in ADCs to target and inhibit NAMPT in cancer cells, leading to the depletion of NAD and subsequent cell death. This compound has shown significant anti-tumor efficacy in various cancer models, including breast cancer, ovarian cancer, and glioma . Additionally, this compound is used in studies investigating the role of NAMPT in cellular metabolism and energy production .
Wirkmechanismus
The mechanism of action of NAMPT inhibitor-linker 1 involves the inhibition of NAMPT, which is essential for the NAD salvage pathway. By inhibiting NAMPT, the compound reduces the levels of NAD in cells, leading to impaired cellular metabolism and energy production. This ultimately results in cell death, particularly in cancer cells that rely heavily on NAD for their rapid growth and proliferation. The molecular targets and pathways involved in this process include the NAD salvage pathway and various signaling pathways that regulate cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
NAMPT inhibitor-linker 1 can be compared with other NAMPT inhibitors, such as FK866, CHS828, and OT-82. These compounds also target NAMPT and have shown anti-tumor efficacy in various cancer models. this compound is unique in its design as a payload for ADCs, allowing for targeted delivery to cancer cells. This targeted approach enhances the compound’s efficacy and reduces potential side effects compared to other NAMPT inhibitors .
Eigenschaften
Molekularformel |
C36H37FN6O6 |
|---|---|
Molekulargewicht |
668.7 g/mol |
IUPAC-Name |
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)/t29-,30+/m1/s1 |
InChI-Schlüssel |
ZIJGVXBDFVHKQP-IHLOFXLRSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)


![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)



![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
